

# Ala-His as a Metabolite in Humans: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

L-Alanyl-L-Histidine (**Ala-His**) is an endogenous dipeptide present in humans, arising from protein catabolism and potentially other metabolic pathways. While less studied than its analogue carnosine ( $\beta$ -alanyl-L-histidine), **Ala-His** is a substrate for carnosinase 1 (CN1), an enzyme implicated in various physiological and pathological processes. This technical guide provides a comprehensive overview of the current understanding of **Ala-His** as a human metabolite, including its metabolic pathways, analytical methodologies for its quantification, and its potential physiological roles. This document is intended to serve as a resource for researchers and professionals in drug development interested in the biology of histidine-containing dipeptides.

## Introduction

**Ala-His** is a dipeptide composed of L-alanine and L-histidine. As a product of protein degradation and a substrate for the dipeptidase carnosinase 1 (CN1), **Ala-His** is situated at a nexus of protein turnover and small molecule metabolism. While research has predominantly focused on the related dipeptide carnosine, the distinct biochemical properties and metabolic fate of **Ala-His** warrant specific investigation. The presence of the imidazole ring from the histidine residue suggests potential roles in metal ion chelation and antioxidant activity, similar to other histidine-containing dipeptides. Understanding the metabolism and physiological concentrations of **Ala-His** is crucial for elucidating its potential roles in health and disease.



### **Metabolism of Ala-His in Humans**

The metabolism of **Ala-His** in humans primarily involves its synthesis from precursor amino acids and its subsequent degradation by specific enzymes.

# **Biosynthesis**

The precise enzymatic pathway for the direct synthesis of **Ala-His** from L-alanine and L-histidine in humans has not been definitively established. The primary candidate for dipeptide synthesis is carnosine synthase (CARNS1), the enzyme responsible for carnosine ( $\beta$ -alanyl-L-histidine) synthesis. However, studies on the substrate specificity of CARNS1 indicate a strong preference for  $\beta$ -alanine over  $\alpha$ -amino acids like L-alanine. Some research suggests that carnosine synthase will not utilize L-alanine, making it unlikely that CARNS1 is the primary enzyme for **Ala-His** biosynthesis.

An alternative and likely primary source of endogenous **Ala-His** is the degradation of dietary and cellular proteins. During protein turnover, proteasomes and peptidases break down proteins into smaller peptides and constituent amino acids. **Ala-His** can be released as a dipeptide during this process.



Click to download full resolution via product page



Figure 1: Potential sources of Ala-His in humans.

## **Degradation**

The primary enzyme responsible for the hydrolysis of **Ala-His** in humans is serum carnosinase 1 (CN1; EC 3.4.13.20). CN1 is a metallopeptidase found in serum and the central nervous system that exhibits specificity for Xaa-His dipeptides. It cleaves the peptide bond in **Ala-His** to release its constituent amino acids, L-alanine and L-histidine.

Another isoform, cytosolic non-specific dipeptidase (CN2), does not significantly hydrolyze carnosine at physiological pH and its activity towards **Ala-His** is not well-characterized but is presumed to be low.



Click to download full resolution via product page

Figure 2: Hydrolysis of Ala-His by Carnosinase 1.

# **Quantitative Data**

To date, there is a notable lack of published data on the specific concentrations of **Ala-His** in human plasma, cerebrospinal fluid (CSF), or tissues. However, studies on other histidine-containing dipeptides (HCDs) provide some context for their expected abundance. Carnosine, for example, is found in high concentrations in skeletal muscle and the brain. A recent



comprehensive profiling of HCDs in human tissues did not report quantifiable levels of **Ala-His**, focusing instead on carnosine, homocarnosine, anserine, and N-acetylcarnosine. This suggests that the endogenous levels of **Ala-His** are likely very low in comparison.

| Analyte           | Tissue/Fluid             | Concentration        | Reference |
|-------------------|--------------------------|----------------------|-----------|
| Carnosine         | Human Skeletal<br>Muscle | ~25 µmol/kg          |           |
| Homocarnosine     | Human CNS                | High levels detected | -         |
| Anserine          | Human Skeletal<br>Muscle | ~40 μmol/kg          | -         |
| N-acetylcarnosine | Human Skeletal<br>Muscle | ~25 µmol/kg          | •         |
| Ala-His           | Human Tissues/Fluids     | Not Quantified       | -         |

Table 1: Concentrations of Histidine-Containing Dipeptides in Human Tissues.

# **Experimental Protocols**

The quantification of **Ala-His** in biological matrices is best achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its high sensitivity and specificity. Below is a detailed, albeit hypothetical, protocol for the analysis of **Ala-His** in human plasma.

# Quantification of Ala-His in Human Plasma by LC-MS/MS

Objective: To develop and validate a method for the sensitive and specific quantification of **Ala-His** in human plasma.

#### Methodology:

- Sample Preparation: Protein Precipitation and Solid-Phase Extraction (SPE)
  - Internal Standard (IS): A stable isotope-labeled Ala-His (e.g., L-Alanyl-L[¹³C<sub>6</sub>,¹⁵N₃]Histidine) is recommended for accurate quantification.



- Procedure:
  - 1. To 100  $\mu$ L of human plasma, add 10  $\mu$ L of IS solution.
  - 2. Add 300 µL of ice-cold acetonitrile to precipitate proteins.
  - 3. Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.
  - 4. Transfer the supernatant to a new tube.
  - 5. Dilute the supernatant 1:1 with an aqueous solution containing 0.1% formic acid.
  - 6. Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of 0.1% formic acid in water.
  - 7. Load the diluted supernatant onto the SPE cartridge.
  - 8. Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of 20% methanol in water.
  - 9. Elute **Ala-His** and the IS with 500 μL of 5% ammonium hydroxide in 80% methanol.
  - 10. Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
  - 11. Reconstitute the residue in 100  $\mu$ L of the initial mobile phase.
- Liquid Chromatography (LC)
  - Column: A Hydrophilic Interaction Liquid Chromatography (HILIC) column is recommended for retaining the polar Ala-His dipeptide (e.g., a silica-based column with a zwitterionic or amide stationary phase, 2.1 x 100 mm, 2.7 μm).
  - o Mobile Phase A: 10 mM Ammonium formate in water with 0.1% formic acid.
  - Mobile Phase B: Acetonitrile with 0.1% formic acid.
  - Gradient:
    - 0-2 min: 95% B



■ 2-8 min: 95% to 50% B

■ 8-9 min: 50% B

■ 9.1-12 min: 95% B (re-equilibration)

Flow Rate: 0.4 mL/min

Column Temperature: 40°C

Injection Volume: 5 μL

Tandem Mass Spectrometry (MS/MS)

Ionization Mode: Positive Electrospray Ionization (ESI+).

Detection Mode: Multiple Reaction Monitoring (MRM).

Hypothetical MRM Transitions:

■ Ala-His (Precursor Ion [M+H]+: m/z 227.1)

Quantifier: m/z 227.1 > 110.1 (loss of the alanine residue)

Qualifier: m/z 227.1 > 72.1 (fragment of alanine)

■ Stable Isotope-Labeled IS (e.g., [¹³C<sub>6</sub>,¹⁵N₃]His)

Precursor and product ions would be shifted according to the isotopic labeling.

Workflow Diagram:





Click to download full resolution via product page

• To cite this document: BenchChem. [Ala-His as a Metabolite in Humans: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1278170#ala-his-as-a-metabolite-in-humans]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com